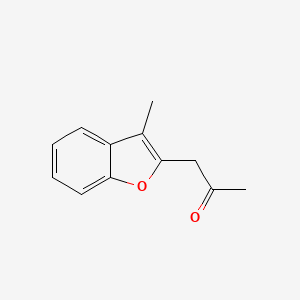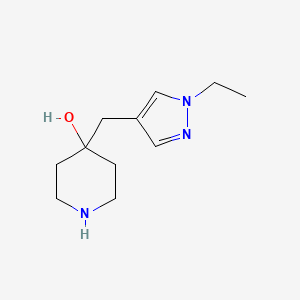
Potassium trifluoro(1-phenylazetidin-3-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(1-phenylazetidin-3-yl)borate is an organoboron compound that contains a trifluoroborate anion. This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. The presence of the trifluoroborate group imparts unique reactivity patterns, making these compounds valuable in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(1-phenylazetidin-3-yl)borate can be synthesized through the reaction of 1-phenylazetidine with potassium chloromethyltrifluoroborate in the presence of a strong base such as potassium bis(trimethylsilyl)amide (KHMDS). The reaction typically proceeds under inert atmosphere conditions to prevent moisture and air from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(1-phenylazetidin-3-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The trifluoroborate group is stable under oxidative conditions, allowing for selective oxidation reactions without degrading the boron functionality.
Common Reagents and Conditions
Bases: Strong bases like KHMDS are commonly used to deprotonate the starting materials and facilitate the formation of the trifluoroborate anion.
Palladium Catalysts: In cross-coupling reactions, palladium catalysts are essential for facilitating the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(1-phenylazetidin-3-yl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium trifluoro(1-phenylazetidin-3-yl)borate exerts its effects involves the formation of reactive intermediates during chemical reactions. In cross-coupling reactions, the trifluoroborate anion acts as a nucleophile, transferring its organic group to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately forming the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(pyrrolidin-1-yl)methylborate
- Potassium trifluoro(trifluoromethyl)borate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium trifluoro(1-phenylazetidin-3-yl)borate is unique due to the presence of the azetidine ring, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborates may not be suitable .
Eigenschaften
Molekularformel |
C9H10BF3KN |
|---|---|
Molekulargewicht |
239.09 g/mol |
IUPAC-Name |
potassium;trifluoro-(1-phenylazetidin-3-yl)boranuide |
InChI |
InChI=1S/C9H10BF3N.K/c11-10(12,13)8-6-14(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7H2;/q-1;+1 |
InChI-Schlüssel |
BRPFYJBBZFCATI-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CN(C1)C2=CC=CC=C2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)



![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)



![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)

